molecular formula C18H16N2O6S B12207113 N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12207113
M. Wt: 388.4 g/mol
InChI Key: IKSVZIYVXZLZLG-DHDCSXOGSA-N
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Description

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dihydroxyphenyl group, a furan ring, and a thiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a thiazolidine derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde.

    Attachment of the dihydroxyphenyl group: This step involves the reaction of the intermediate with a dihydroxyphenyl ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves several molecular targets and pathways:

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of hydroxyl groups.

    N-[2-(3,4-dihydroxyphenyl)ethyl]-2-propenamide: Similar structure but with a propenamide group instead of the thiazolidinone moiety.

Uniqueness

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to the combination of its dihydroxyphenyl, furan, and thiazolidinone groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H16N2O6S/c21-13-4-3-11(8-14(13)22)5-6-19-16(23)10-20-17(24)15(27-18(20)25)9-12-2-1-7-26-12/h1-4,7-9,21-22H,5-6,10H2,(H,19,23)/b15-9-

InChI Key

IKSVZIYVXZLZLG-DHDCSXOGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O

Origin of Product

United States

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